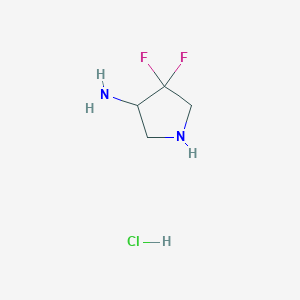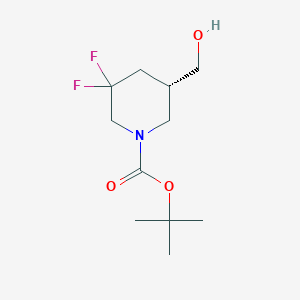
4,4-Difluoropyrrolidin-3-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Difluoropyrrolidin-3-amine hydrochloride is a chemical compound with the molecular formula C4H9ClF2N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two fluorine atoms at the 4-position and an amine group at the 3-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoropyrrolidin-3-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.
Fluorination: Introduction of fluorine atoms at the 4-position of the pyrrolidine ring. This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorine sources under controlled conditions.
Amination: Introduction of the amine group at the 3-position. This can be achieved through various methods, including nucleophilic substitution reactions using amine sources like ammonia or primary amines.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
4,4-Difluoropyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering the fluorine or amine groups.
Substitution: The fluorine atoms or the amine group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
4,4-Difluoropyrrolidin-3-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated components.
作用机制
The mechanism of action of 4,4-Difluoropyrrolidin-3-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of fluorine atoms can enhance the compound’s stability and binding affinity, making it a valuable tool in drug discovery and development.
相似化合物的比较
Similar Compounds
4-Fluoropyrrolidine: A related compound with a single fluorine atom at the 4-position.
3-Aminopyrrolidine: A compound with an amine group at the 3-position but without fluorine atoms.
4,4-Difluoropiperidine: A similar compound with a six-membered ring instead of a five-membered pyrrolidine ring.
Uniqueness
4,4-Difluoropyrrolidin-3-amine hydrochloride is unique due to the presence of two fluorine atoms at the 4-position and an amine group at the 3-position. This specific arrangement imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
属性
分子式 |
C4H9ClF2N2 |
|---|---|
分子量 |
158.58 g/mol |
IUPAC 名称 |
4,4-difluoropyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C4H8F2N2.ClH/c5-4(6)2-8-1-3(4)7;/h3,8H,1-2,7H2;1H |
InChI 键 |
OHVRUSXHQUQQGV-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(CN1)(F)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-N'-(4-phenoxyphenyl)pentanediamide](/img/structure/B15148992.png)
![(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)propanedinitrile](/img/structure/B15149000.png)

![2,2,2-trichloro-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B15149020.png)
![5-(diethylamino)-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B15149026.png)

![2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B15149040.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B15149053.png)
![3,5-Pyrazolidinedione, 4-[3-(2-chlorophenyl)-2-propenylidene]-1-phenyl-(9CI)](/img/structure/B15149077.png)

![N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B15149090.png)
![2-oxo-2-phenylethyl N-[(4-tert-butylphenyl)carbonyl]valinate](/img/structure/B15149092.png)
![Ethyl [2-(1,3-benzothiazol-2-ylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetate](/img/structure/B15149106.png)
![2-(1,3-benzothiazol-2-yl)-4-({(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}amino)phenol](/img/structure/B15149114.png)
